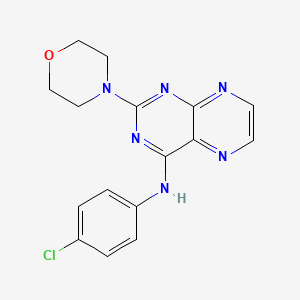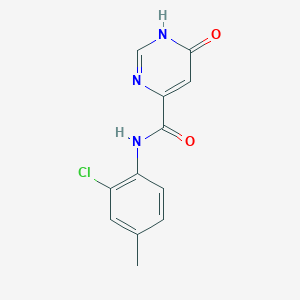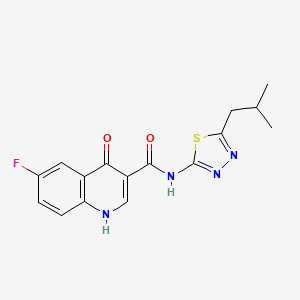![molecular formula C17H15N3O3 B2819358 1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-54-3](/img/structure/B2819358.png)
1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The spiro[chroman-2,3’-pyrrolidin]-4-one part of the molecule refers to a structure where a chroman ring (a fused six-membered benzene and three-membered heterocycle) and a pyrrolidin ring (a five-membered ring with one nitrogen atom) share a single carbon atom . The carbonyl group attached to the pyrazine ring suggests the presence of a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its spiro configuration, where two cyclic structures share a single atom . The presence of both aromatic (pyrazine and chroman) and non-aromatic (pyrrolidin) rings adds to the complexity of the molecule. The carbonyl group attached to the pyrazine ring contributes to the polarity of the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses. Specifically, pyrrolo[1,2-a]pyrazine derivatives have shown potent antibacterial and antifungal activities .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Some pyrrolopyrazine derivatives exhibit anti-inflammatory effects, making them interesting candidates for drug development in conditions related to inflammation .
Antiviral Properties
Certain pyrrolopyrazine derivatives have demonstrated antiviral activity. These compounds could be explored further for their potential in combating viral infections .
Antioxidant Effects
Oxidative stress contributes to several health issues. Pyrrolopyrazine derivatives may possess antioxidant properties, which could be harnessed for therapeutic purposes .
Antitumor Activity
Pyrrolopyrazines have been investigated for their potential in cancer treatment. While the exact mechanisms remain unclear, these compounds show promise as antitumor agents .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives have been associated with kinase inhibition. These compounds could play a role in modulating cellular signaling pathways and may have implications in cancer therapy and other diseases .
Direcciones Futuras
The compound “1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and its derivatives could be explored for various biological activities. Given the structural complexity and functional diversity of this molecule, it might serve as a valuable scaffold for the development of new drugs . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .
Mecanismo De Acción
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may affect a variety of pathways related to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1'-(pyrazine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJRDWRBWLCLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)
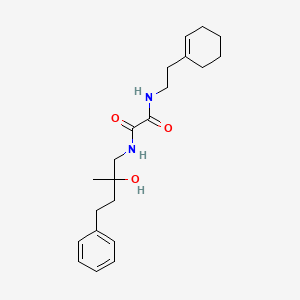
![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)


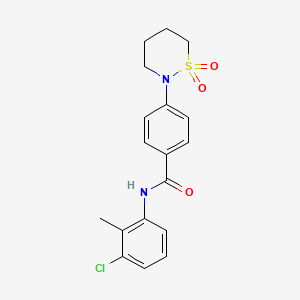
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)
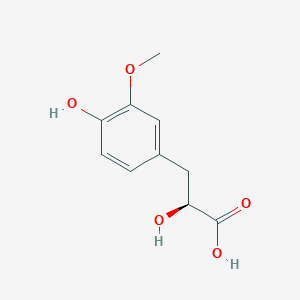
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
